molecular formula C18H28N2O4 B2741952 1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(4-methoxyphenethyl)urea CAS No. 2309341-53-3

1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(4-methoxyphenethyl)urea

Cat. No.: B2741952
CAS No.: 2309341-53-3
M. Wt: 336.432
InChI Key: OGQGOVILTGZWBY-UHFFFAOYSA-N
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Description

1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(4-methoxyphenethyl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopentyl ring, a hydroxyethoxy group, and a methoxyphenethyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(4-methoxyphenethyl)urea typically involves multiple steps, starting from readily available precursors. One common approach includes the reaction of cyclopentylmethylamine with 2-chloroethanol to form the intermediate 1-(2-hydroxyethoxy)cyclopentylmethylamine. This intermediate is then reacted with 4-methoxyphenethyl isocyanate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(4-methoxyphenethyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The urea moiety can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenethyl derivatives.

Scientific Research Applications

1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(4-methoxyphenethyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(4-methoxyphenethyl)urea involves its interaction with specific molecular targets. The hydroxyethoxy group may facilitate binding to enzymes or receptors, while the methoxyphenethyl group can modulate the compound’s activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(4-hydroxyphenethyl)urea: Similar structure but with a hydroxy group instead of a methoxy group.

    1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(4-ethoxyphenethyl)urea: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(4-methoxyphenethyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both hydroxyethoxy and methoxyphenethyl groups allows for versatile chemical reactivity and biological activity.

Properties

IUPAC Name

1-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4/c1-23-16-6-4-15(5-7-16)8-11-19-17(22)20-14-18(24-13-12-21)9-2-3-10-18/h4-7,21H,2-3,8-14H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGQGOVILTGZWBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NCC2(CCCC2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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